N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea
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Overview
Description
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea typically involves the reaction of 1-(4-octylphenyl)ethylamine with 2-chloroethanol in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-methylphenyl)ethyl]thiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-hexylphenyl)ethyl]thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea stands out due to its specific structural features, such as the octyl group, which may impart unique physicochemical properties and biological activities. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74787-62-5 |
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Molecular Formula |
C19H32N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-[1-(4-octylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H32N2OS/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)16(2)21-19(23)20-14-15-22/h10-13,16,22H,3-9,14-15H2,1-2H3,(H2,20,21,23) |
InChI Key |
SKKMAGAJLUNSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(C)NC(=S)NCCO |
Origin of Product |
United States |
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